4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Angiotensin II Receptor Antagonists Sartans Biphenyl Pharmacophore

4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS 927801-54-5) is a bifunctional aromatic building block featuring a Boc-protected amine at the 4'-position and a free carboxylic acid at the ortho (2-) position of the biphenyl scaffold. With a molecular formula of C18H19NO4 and molecular weight of 313.35 g/mol, this compound serves as a key intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other biphenyl-based therapeutics.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 927801-54-5
Cat. No. B2435787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
CAS927801-54-5
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
InChIKeyJBIUMLRUCHFEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS 927801-54-5): A Boc-Protected Aminobiphenyl Carboxylic Acid Building Block for Medicinal Chemistry


4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS 927801-54-5) is a bifunctional aromatic building block featuring a Boc-protected amine at the 4'-position and a free carboxylic acid at the ortho (2-) position of the biphenyl scaffold . With a molecular formula of C18H19NO4 and molecular weight of 313.35 g/mol, this compound serves as a key intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other biphenyl-based therapeutics [1]. The Boc group provides acid-labile amine protection, while the ortho-carboxylic acid offers a reactive handle for amide coupling or esterification, enabling modular construction of drug candidates that require a 4'-amino-2-carboxy-biphenyl pharmacophore .

Why Regioisomeric or Unprotected Analogs Cannot Substitute for 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid


Substituting 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid with its closest regioisomers or the unprotected free amine analog introduces critical differences in synthetic utility and final product purity. The ortho-carboxylic acid position (2-) is essential for the chelation and binding geometry required by angiotensin II receptor pharmacophores; meta- (3-) or para- (4-) carboxylic acid regioisomers yield distinctly different spatial orientations that can abolish target binding [1]. Similarly, the Boc protecting group is mandatory for compatibility with multi-step synthetic sequences—using the unprotected 4'-amino analog (CAS 25829-61-2) leads to uncontrolled side reactions at the amine, drastically reducing coupling yields and generating complex impurity profiles . Even among Boc-protected regioisomers, differences in lipophilicity (LogP) and topological polar surface area (TPSA) alter solubility and chromatographic behavior, meaning that simply replacing one Boc-aminobiphenyl carboxylic acid with another can derail established purification protocols and compromise batch-to-batch consistency .

Quantitative Differentiation Evidence for 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid vs. Closest Analogs


Regiochemistry: Ortho-Carboxylic Acid (2-position) is Structurally Essential for Angiotensin II Receptor Antagonist Pharmacophores

The ortho-carboxylic acid substitution at the 2-position of the biphenyl ring (as in the target compound) is a well-established structural requirement for the biphenyl pharmacophore of sartan-class angiotensin II AT1 receptor antagonists such as Losartan, Valsartan, and Telmisartan [1]. In contrast, the 3-carboxylic acid regioisomer (4'-Boc-amino-biphenyl-3-carboxylic acid, CAS 927801-51-2) and the 4-carboxylic acid regioisomer (4'-Boc-amino-biphenyl-4-carboxylic acid, CAS 222986-59-6) position the carboxylate in an orientation that is sterically and geometrically incompatible with the AT1 receptor binding pocket . The target compound's ortho-carboxylic acid motif has been explicitly validated in multiple sartan crystal structures, confirming a conserved salt-bridge interaction with Lys199 of the AT1 receptor that meta- and para-substituted analogs cannot replicate [1].

Angiotensin II Receptor Antagonists Sartans Biphenyl Pharmacophore

Lipophilicity (LogP) Differentiation: Lower LogP of the Target Compound Relative to the 3'-Boc Regioisomer Affects Solubility and Chromatographic Behavior

The target compound (CAS 927801-54-5) has a calculated LogP of 4.17050 , which is 0.24 log units lower than that of its closest regioisomer, 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS 927801-48-7), which has a calculated LogP of 4.41240 . While both compounds share the same molecular formula (C18H19NO4) and molecular weight (313.35), the positional shift of the Boc-amino group from 4'- to 3'- position alters the overall molecular polarity and hence the partition coefficient. This 0.24 LogP difference translates to an approximately 1.74-fold difference in octanol-water partitioning, which is sufficient to produce distinguishable retention times under standard reversed-phase HPLC conditions [1].

LogP Lipophilicity Reversed-Phase Chromatography

Topological Polar Surface Area (TPSA) Differentiation Supports Distinct Permeability and Solubility Profiles

The target compound (CAS 927801-54-5) has a calculated topological polar surface area (TPSA) of 89.62 Ų , which is roughly 10 Ų larger than that of regioisomer 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (TPSA = 79.12 Ų) . This difference arises from the different spatial arrangement of the hydrogen-bonding functional groups (carboxylic acid and Boc-protected amine) on the biphenyl scaffold. According to the widely accepted model of Veber et al., TPSA is inversely correlated with passive membrane permeability; a TPSA above 140 Ų is generally associated with poor oral absorption, while values below 60-70 Ų correlate with good blood-brain barrier penetration [1]. The target compound's TPSA of 89.62 Ų places it in an intermediate permeability range, distinct from the 3'-isomer, which falls closer to the threshold for enhanced CNS penetration.

TPSA Polar Surface Area Membrane Permeability

Boc Protecting Group Enables Chemoselective Amide Coupling; Unprotected Analog Leads to Uncontrolled Side Reactions

The Boc protecting group on the target compound prevents the 4'-amino group from participating in unwanted side reactions during carboxylic acid activation and amide bond formation. Without this protection (as in 4'-amino-[1,1'-biphenyl]-2-carboxylic acid, CAS 25829-61-2), the free amine competes with the intended nucleophile during coupling, leading to oligomerization, reduced yields, and complex product mixtures . The Boc group is selectively cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) only after the desired amide bond has been formed at the carboxylic acid, enabling a clean deprotection-convergent synthetic route [1]. This orthogonal protecting group strategy is standard in sartan synthesis, where the biphenyl carboxylic acid is first coupled to a functionalized benzimidazole or imidazole, followed by Boc deprotection and further elaboration [2].

Boc Deprotection Chemoselectivity Amide Coupling

Commercial Availability and Purity Specifications Enable Direct Procurement Without Custom Synthesis

The target compound is commercially available from multiple reputable vendors with purity specifications of ≥98% (ChemScene, Leyan) and 95-96% (Fluorochem, Combi-Blocks) . By contrast, the 3'-Boc regioisomer (CAS 927801-48-7) is available with NLT 98% purity from MolCore , and the 3-carboxylic acid regioisomer (CAS 927801-51-2) is available at 95% purity from AKSci and Fisher Scientific . The target compound's higher purity specification (≥98%) relative to the 95% purity of the 3-carboxylic acid regioisomer reduces the likelihood of carrying through regioisomeric impurities that co-elute and contaminate the final API. The wider vendor base for the target compound also provides supply chain resilience and competitive pricing.

Commercial Availability Purity Specification Procurement

Optimal Application Scenarios for 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid Based on Differentiation Evidence


Synthesis of Angiotensin II AT1 Receptor Antagonists (Sartans): Losartan, Valsartan, Telmisartan Analogs

The target compound is the optimal building block for constructing sartan-class antihypertensive agents because its ortho-carboxylic acid uniquely satisfies the biphenyl pharmacophore geometry required for AT1 receptor binding [Section 3, Evidence Item 1]. The Boc-protected amine enables chemoselective coupling to benzimidazole, imidazole, or tetrazole heterocycles at the carboxylic acid position without competing side reactions [Section 3, Evidence Item 4]. After coupling, the Boc group is removed under mild acidic conditions to liberate the free 4'-amine for further functionalization. This convergent synthetic strategy is employed in the industrial production of Losartan, Valsartan, Telmisartan, and their generic equivalents [1].

Medicinal Chemistry Library Synthesis Requiring Ortho-Carboxy Biphenyl Building Blocks with Orthogonal Amine Protection

For medicinal chemistry programs exploring biphenyl-based inhibitors (e.g., URAT1 inhibitors, γ-secretase modulators, or neuropeptide FF receptor antagonists), the target compound provides a single, commercially available building block that installs both the ortho-carboxylic acid and the Boc-protected 4'-amine in one step [1]. The higher commercial purity (≥98%) versus the 3-carboxylic acid regioisomer (95%) reduces the risk of introducing regioisomeric impurities into screening libraries, which can generate false structure-activity relationship (SAR) signals [Section 3, Evidence Item 5]. The distinct LogP (4.17) and TPSA (89.62 Ų) of the target compound relative to its 3'-Boc isomer allow for predictable physicochemical property optimization within congeneric series [Section 3, Evidence Items 2-3].

Process Chemistry and Scale-Up: Supply Chain Reliability for Multi-Kilogram Campaigns

The target compound's availability from multiple vendors (ChemScene, Fluorochem, Combi-Blocks, Leyan, CymitQuimica) with documented purity specifications creates a competitive supplier landscape that supports multi-kilogram procurement for process development and clinical supply [Section 3, Evidence Item 5]. The well-characterized impurity profile and the availability of the closely related 3'-Boc regioisomer (CAS 927801-48-7) as a reference standard enable robust HPLC method development for in-process control and release testing. The Boc protecting group's acid lability is well understood and compatible with standard process-scale deprotection protocols using HCl in isopropanol or TFA in dichloromethane [1].

Quote Request

Request a Quote for 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.